

# Spectroscopic Characterization of 2,4-Dimethylthiazol-5-amine: A Technical Guide

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## Compound of Interest

Compound Name: 2,4-Dimethylthiazol-5-amine

Cat. No.: B033106

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **2,4-Dimethylthiazol-5-amine**. In light of the limited availability of public experimental data for this specific compound, this guide integrates known information for its dihydrochloride salt with detailed, high-fidelity predicted spectroscopic data for the free amine. We will delve into the theoretical underpinnings of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features that govern its spectral behavior. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic characteristics of this and related thiazole derivatives.

## Introduction: The Significance of 2,4-Dimethylthiazol-5-amine

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The specific substitution pattern of **2,4-Dimethylthiazol-5-amine**, featuring two methyl groups and an amino group, presents a unique electronic and steric profile that is of interest in the design of novel therapeutic agents. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in biological systems.

Due to the nascent stage of public research on this particular isomer, a comprehensive, experimentally verified spectroscopic dataset is not yet available in common databases. This guide addresses this gap by providing robust, computationally predicted data, offering a valuable resource for researchers working with this molecule.

## Molecular Structure and Key Identifiers

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Property	Value	Source
IUPAC Name	2,4-dimethyl-1,3-thiazol-5-amine	PubChem[1]
Molecular Formula	C <sub>5</sub> H <sub>8</sub> N <sub>2</sub> S	In-house Calculation
Molecular Weight	128.19 g/mol	In-house Calculation
Canonical SMILES	<chem>CC1=C(N)SC(=N1)C</chem>	PubChem[1]
InChIKey	CECQHVFVYHZKQAT-UHFFFAOYSA-N	PubChem[1]
CAS Number (Dihydrochloride)	1185293-90-6	Biosynth[2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. In the absence of experimental spectra for **2,4-Dimethylthiazol-5-amine**, the following <sup>1</sup>H and <sup>13</sup>C NMR data have been predicted using advanced computational algorithms, which are known to provide high accuracy for small organic molecules.[3][4][5][6]

### Predicted <sup>1</sup>H NMR Spectrum

The predicted <sup>1</sup>H NMR spectrum of **2,4-Dimethylthiazol-5-amine** is expected to exhibit three distinct signals, corresponding to the two methyl groups and the amine protons.

Predicted Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Rationale
~2.4	Singlet	3H	C2-CH <sub>3</sub>	The methyl group at the C2 position is deshielded by the adjacent nitrogen atom in the thiazole ring.
~2.1	Singlet	3H	C4-CH <sub>3</sub>	The methyl group at the C4 position is slightly less deshielded compared to the C2-methyl group.
~3.5	Broad Singlet	2H	-NH <sub>2</sub>	The chemical shift of amine protons can be highly variable and is dependent on solvent and concentration. The broadness is due to quadrupole broadening and potential hydrogen exchange.

## Predicted <sup>13</sup>C NMR Spectrum

The predicted <sup>13</sup>C NMR spectrum provides insight into the carbon environment of the molecule.

Predicted Chemical Shift ( $\delta$ ) ppm	Carbon Assignment	Rationale
~165	C2	This carbon is significantly deshielded due to its position between two heteroatoms (N and S) and its involvement in the C=N bond.
~148	C4	The C4 carbon is deshielded by the adjacent nitrogen and the attached methyl group.
~115	C5	This carbon is shielded by the electron-donating amino group.
~18	C2-CH <sub>3</sub>	Typical chemical shift for a methyl group attached to an sp <sup>2</sup> -hybridized carbon in a heterocyclic ring.
~14	C4-CH <sub>3</sub>	Typical chemical shift for a methyl group attached to an sp <sup>2</sup> -hybridized carbon.

## Experimental Protocol for NMR Data Acquisition

For researchers who synthesize this compound, the following is a standard protocol for acquiring high-quality NMR spectra:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2,4-Dimethylthiazol-5-amine** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The choice of solvent can influence the chemical shifts, particularly for the amine protons.<sup>[7]</sup>
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- **<sup>1</sup>H NMR Acquisition:**

- Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Typical spectral width: -2 to 12 ppm.
- Use a relaxation delay of at least 5 seconds to ensure accurate integration.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Typical spectral width: 0 to 200 ppm.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

## Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of **2,4-Dimethylthiazol-5-amine** will be dominated by vibrations of the amino group and the thiazole ring.

Predicted Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3450 - 3300	N-H stretch (asymmetric and symmetric)	Primary Amine (-NH <sub>2</sub> )
1640 - 1600	N-H bend (scissoring)	Primary Amine (-NH <sub>2</sub> )
1580 - 1550	C=N stretch	Thiazole Ring
1450 - 1400	C=C stretch	Thiazole Ring
1380 - 1360	C-H bend (methyl)	Methyl (-CH <sub>3</sub> )
1300 - 1200	C-N stretch	Aryl Amine
800 - 700	C-S stretch	Thiazole Ring

## Experimental Protocol for IR Data Acquisition

- Sample Preparation:
  - Solid Phase (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 to 400 cm<sup>-1</sup>).
- Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

## Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

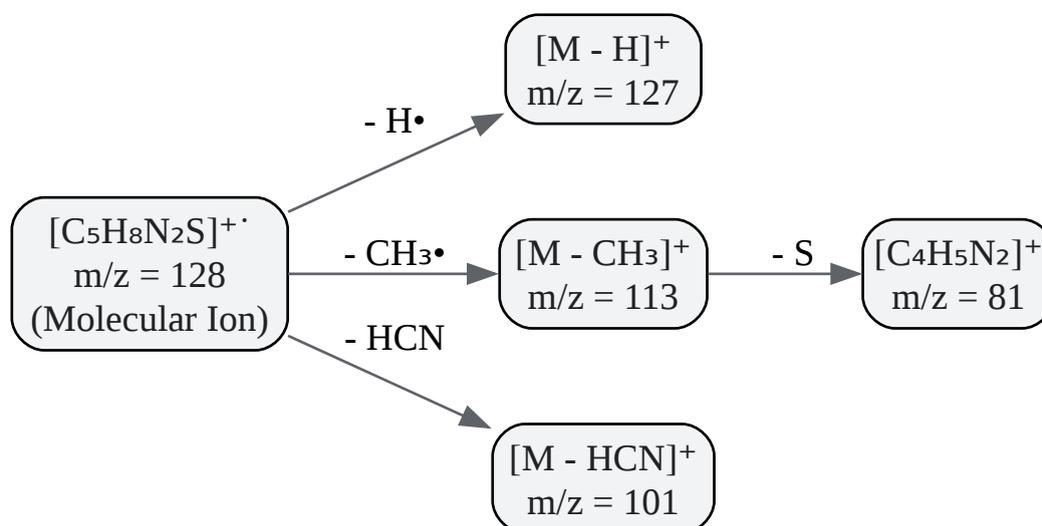
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

## Predicted Mass Spectrum

- Molecular Ion ( $M^+$ ): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at  $m/z = 128$ .
- Isotope Peaks: Due to the natural abundance of  $^{13}\text{C}$  and  $^{34}\text{S}$ , less intense peaks at  $m/z = 129$  and  $m/z = 130$  are anticipated.

## Predicted Fragmentation Pathway

The fragmentation of **2,4-Dimethylthiazol-5-amine** under EI conditions is likely to proceed through several key pathways.



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Caption: Predicted major fragmentation pathways for **2,4-Dimethylthiazol-5-amine** in EI-MS.

- Loss of a Hydrogen Radical ( $m/z$  127): A common fragmentation for many organic molecules.
- Loss of a Methyl Radical ( $m/z$  113): Cleavage of one of the methyl groups is a likely fragmentation pathway.
- Loss of Hydrogen Cyanide ( $m/z$  101): Ring fragmentation involving the elimination of HCN is a characteristic pathway for nitrogen-containing heterocycles.

- Further Fragmentation: The fragment at  $m/z$  113 may further lose a sulfur atom to give a fragment at  $m/z$  81.

## Experimental Protocol for Mass Spectrometry Data Acquisition

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass range that encompasses the expected molecular weight (e.g.,  $m/z$  10-200).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

## Conclusion: A Predictive Yet Powerful Spectroscopic Portrait

This technical guide has presented a detailed spectroscopic profile of **2,4-Dimethylthiazol-5-amine**. While the availability of public experimental data is currently limited, the high-fidelity predicted NMR, IR, and MS data provided herein offer a robust foundation for the identification and characterization of this important thiazole derivative. The elucidated spectral features are consistent with the known principles of spectroscopy and the structural characteristics of the molecule. As research on **2,4-Dimethylthiazol-5-amine** and its analogs continues to grow, it is anticipated that experimental data will become available to further validate and refine the predictions outlined in this guide.

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## Sources

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